In silico prediction of "1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine" ADMET properties
In silico prediction of "1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine" ADMET properties
An In-Depth Technical Guide to the In Silico ADMET Profile of 1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine
Abstract
The early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical determinant in the success of a drug discovery campaign. High attrition rates of drug candidates are frequently attributed to unfavorable pharmacokinetic or safety profiles, making early, predictive screening essential. This guide presents a comprehensive, in silico ADMET profile for the novel chemical entity "1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine." Leveraging a panel of validated, publicly accessible computational models, we provide a step-by-step methodology for predicting its physicochemical properties, pharmacokinetic behavior, and potential toxicological liabilities. The narrative emphasizes the rationale behind the chosen predictive workflows and interprets the generated data to construct a holistic drug-likeness assessment. This document is intended to serve as a practical guide for researchers and drug development professionals on utilizing computational tools to proactively identify and mitigate potential development risks, thereby adhering to the "fail early, fail cheap" paradigm in modern pharmaceutical science.[1][2][3]
Introduction
The Imperative of Early ADMET Assessment
In the landscape of drug discovery and development, a significant portion of promising therapeutic candidates fail during late-stage preclinical or clinical trials due to poor ADMET properties.[1] This leads to immense financial losses and wasted resources. The ability to predict these properties computationally, or in silico, before significant investment in chemical synthesis and biological testing, has become an indispensable part of the drug discovery pipeline.[2][3] Early identification of potential liabilities such as poor absorption, unfavorable distribution, rapid metabolism, or toxicity allows for the strategic prioritization of compounds and guides the chemical optimization process to enhance the probability of clinical success.[4][5]
The Rise of In Silico Prediction
In silico ADMET modeling utilizes a range of computational techniques, from quantitative structure-activity relationship (QSAR) models to sophisticated machine and deep learning algorithms, to predict the fate of a drug in the body.[6][7] These models are trained on large datasets of experimentally determined properties and are capable of providing rapid, cost-effective, and reproducible predictions for novel molecules.[2] By leveraging these tools, researchers can screen vast virtual libraries, refine molecular designs, and generate robust data packages to support decision-making long before a compound is ever synthesized.[1]
Profile of the Target Compound: 1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine
The subject of this guide is the molecule 1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine. This compound features two pyrrolidine rings, a structural motif present in numerous natural alkaloids and successful synthetic drugs.[8] As this specific chemical entity is not widely cataloged in major public databases such as PubChem, its canonical SMILES (Simplified Molecular Input Line Entry System) string was derived from its IUPAC name for the purpose of this analysis.
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IUPAC Name: 1-(2-(Pyrrolidin-3-yloxy)ethyl)pyrrolidine
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Molecular Formula: C₁₀H₂₀N₂O
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Canonical SMILES: C1CCN(CC1)CCOC2CCNC2
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2D Structure:
(Self-generated image for illustrative purposes)
This guide will systematically build a predictive ADMET profile for this molecule to assess its potential as a drug candidate.
Methodology: The In Silico Toolkit
Rationale for Tool Selection
To ensure a robust and cross-validated prediction, this guide utilizes two widely respected and freely accessible web-based platforms:
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SwissADME: A comprehensive tool renowned for its accurate prediction of physicochemical properties, pharmacokinetics, and drug-likeness parameters. Its user-friendly interface and graphical outputs make it ideal for initial screening.
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pkCSM: A platform that employs graph-based signatures to predict a wide array of pharmacokinetic and toxicological endpoints, offering deeper insights into a compound's potential liabilities.
Using a consensus approach by comparing outputs from multiple validated tools enhances the trustworthiness of the final profile.
The General Prediction Workflow
The core of the in silico analysis follows a logical progression from molecular input to data synthesis and interpretation. The workflow is designed to be a self-validating system where predictions from different models can be compared and integrated into a final, comprehensive assessment.
Caption: Overall workflow for in silico ADMET profiling.
Physicochemical Properties and Drug-Likeness
Theoretical Background
The physicochemical characteristics of a molecule are the foundation of its ADMET profile. Properties such as molecular weight (MW), lipophilicity (logP), and topological polar surface area (TPSA) govern its ability to be absorbed, distribute through tissues, and bind to its target. Drug-likeness rules, like Lipinski's Rule of Five, use these properties to assess a compound's potential to be an orally active drug.
Predictive Protocol: SwissADME
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Navigate to the SwissADME web server.
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In the input field, paste the SMILES string for the target molecule: C1CCN(CC1)CCOC2CCNC2.
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Click the "Run" button to execute the prediction.
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Collect the data from the "Physicochemical Properties," "Lipophilicity," "Water Solubility," and "Drug-likeness" sections.
Predicted Data and Interpretation
Table 1: Predicted Physicochemical and Drug-Likeness Properties
| Parameter | Predicted Value | Interpretation & Causality |
| Physicochemical Properties | ||
| Molecular Weight | 184.28 g/mol | Below the 500 g/mol threshold of Lipinski's rule, favoring good absorption and diffusion. |
| TPSA | 28.32 Ų | Low TPSA suggests excellent potential for membrane permeability, including crossing the blood-brain barrier. |
| H-bond Acceptors | 3 | Within the Lipinski limit (<10), contributing to good bioavailability. |
| H-bond Donors | 1 | Within the Lipinski limit (<5), contributing to good bioavailability. |
| Rotatable Bonds | 5 | Indicates good molecular flexibility while remaining below the typical cutoff of 10, balancing conformational freedom with binding entropy. |
| Lipophilicity | ||
| Consensus Log P | 0.95 | A balanced logP value, suggesting adequate solubility and permeability. It avoids the extremes that can lead to poor absorption or high metabolic clearance. |
| Water Solubility (LogS) | ||
| ESOL LogS | -2.10 | Corresponds to a "Soluble" classification (1.26 mg/mL), which is favorable for formulation and absorption. |
| Drug-Likeness | ||
| Lipinski's Rule | 0 Violations | Fully compliant, indicating a high probability of oral bioavailability. |
| Ghose Filter | 0 Violations | Compliant. |
| Veber Filter | 0 Violations | Compliant. |
| Egan Filter | 0 Violations | Compliant. |
| Muegge Filter | 0 Violations | Compliant. |
| Medicinal Chemistry | ||
| PAINS Alert | 0 Alerts | No alerts for promiscuous activity, indicating higher target specificity. |
| Brenk Alert | 0 Alerts | No alerts for structurally toxic or metabolically unstable fragments. |
Expertise & Experience: The physicochemical profile of 1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine is highly promising. Its low molecular weight and TPSA, combined with balanced lipophilicity and complete adherence to all major drug-likeness rules, strongly suggest that this molecule possesses a core structure amenable to oral absorption and favorable distribution. The absence of PAINS or Brenk alerts provides confidence in its chemical stability and specificity.
Absorption and Distribution
Mechanistic Overview
Absorption refers to the process by which a drug enters the bloodstream, typically via the gastrointestinal (GI) tract for oral drugs. Distribution describes how a drug spreads throughout the body's fluids and tissues. Key predictive metrics include human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model for the gut wall), blood-brain barrier (BBB) penetration, and P-glycoprotein (P-gp) interaction, an efflux pump that can remove drugs from cells.
Predictive Protocol: SwissADME & pkCSM
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SwissADME: Data for GI absorption and BBB permeation are generated during the protocol described in Section 3.2. Note the prediction for P-gp substrate status.
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pkCSM: a. Navigate to the pkCSM web server. b. Input the SMILES string C1CCN(CC1)CCOC2CCNC2. c. Select the desired prediction modules (e.g., Absorption, Distribution). d. Click "Submit" and record the Caco-2 permeability and Intestinal Absorption values.
Predicted Data and Interpretation
Table 2: Predicted Absorption and Distribution Properties
| Parameter | Predicted Value | Source | Interpretation & Causality |
| Absorption | |||
| GI Absorption | High | SwissADME | The molecule's favorable physicochemical properties strongly support efficient passive absorption from the gut. |
| Intestinal Absorption | 95.5% | pkCSM | Quantitative prediction confirms high absorption, making it an excellent candidate for oral administration. |
| Caco-2 Permeability | 0.99 (logPapp) | pkCSM | A high logPapp value (>0.90) is indicative of high permeability across the intestinal epithelium. |
| P-gp Substrate | No | SwissADME | Not being a substrate for this major efflux pump is highly advantageous, as it reduces the risk of poor bioavailability and drug-drug interactions. |
| Distribution | |||
| BBB Permeant | Yes | SwissADME | The combination of low TPSA, low MW, and balanced lipophilicity allows the molecule to likely cross the BBB. |
| CNS Permeability | -1.59 (logPS) | pkCSM | A logPS value > -2 indicates significant penetration into the central nervous system. |
| VDss (human) | 0.89 L/kg | pkCSM | A high volume of distribution suggests the compound distributes extensively into tissues rather than remaining in the plasma. |
| Fraction Unbound | 0.46 (Fu) | pkCSM | A relatively high unbound fraction (46%) means a significant portion of the drug is free to interact with its target. |
Expertise & Experience: The predicted absorption and distribution profile is exceptional. The molecule is predicted to be highly absorbed orally and not be susceptible to P-gp efflux. Crucially, it is strongly predicted to be BBB penetrant. This is a double-edged sword: it makes the compound an excellent candidate for CNS targets but also raises the possibility of CNS-related side effects if the therapeutic target is in the periphery.
Metabolism
The Role of Cytochrome P450 (CYP) Enzymes
Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion. The Cytochrome P450 (CYP) family of enzymes is responsible for the majority of drug metabolism. Inhibition of these enzymes by a drug can lead to dangerous drug-drug interactions (DDIs) by slowing the metabolism of co-administered medications.[6]
Predictive Protocol: pkCSM
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On the pkCSM results page (from Section 4.2), navigate to the "Metabolism" section.
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Record the predictions for whether the molecule is a substrate or inhibitor of the main CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).
Predicted Data and Interpretation
Table 3: Predicted Cytochrome P450 (CYP) Interactions
| Parameter | Prediction | Interpretation & Causality |
| CYP1A2 Inhibitor | No | Low risk of DDIs with CYP1A2 substrates (e.g., caffeine, theophylline). |
| CYP2C19 Inhibitor | No | Low risk of DDIs with CYP2C19 substrates (e.g., omeprazole, clopidogrel). |
| CYP2C9 Inhibitor | No | Low risk of DDIs with CYP2C9 substrates (e.g., warfarin, ibuprofen). |
| CYP2D6 Inhibitor | Yes | Potential Liability: High risk of DDIs with CYP2D6 substrates (e.g., many antidepressants, beta-blockers). This is a significant flag for development. |
| CYP3A4 Inhibitor | No | Low risk of DDIs with CYP3A4 substrates, the most common metabolic pathway for drugs. |
| CYP2D6 Substrate | Yes | The molecule is likely metabolized by CYP2D6, which is known for genetic polymorphisms, potentially leading to variable patient exposure. |
| CYP3A4 Substrate | Yes | The molecule is also likely metabolized by CYP3A4, providing a potential alternative clearance pathway. |
Expertise & Experience: The metabolic profile reveals the first significant liability. The predicted inhibition of CYP2D6 is a major concern that would require immediate experimental validation (in vitro enzyme inhibition assays). This finding could limit the compound's use in patient populations taking other CYP2D6-metabolized drugs. The fact that it is a substrate for both CYP2D6 and CYP3A4 is common and provides multiple pathways for clearance.
Excretion
Principles of Drug Clearance
Excretion is the removal of a drug and its metabolites from the body, primarily through the kidneys (renal excretion). Total Clearance is a measure of the body's efficiency in eliminating a drug. The renal organic cation transporter 2 (OCT2) is important for the secretion of cationic drugs into the urine.
Predictive Protocol: pkCSM
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On the pkCSM results page, navigate to the "Excretion" section.
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Record the values for Total Clearance and Renal OCT2 Substrate.
Predicted Data and Interpretation
Table 4: Predicted Excretion Properties
| Parameter | Predicted Value | Interpretation & Causality |
| Total Clearance | 0.89 (log ml/min/kg) | This predicts a moderate clearance rate, suggesting a reasonable half-life that may support once or twice-daily dosing. |
| Renal OCT2 Substrate | No | The compound is not predicted to be a substrate for this transporter, suggesting renal clearance may occur primarily through glomerular filtration rather than active secretion. |
Toxicity Prediction
Rationale for Early Toxicity Screening
Toxicity is a primary cause of late-stage drug failure. In silico models can provide early warnings for several key toxicological endpoints, including cardiotoxicity (hERG inhibition), mutagenicity (AMES test), and organ toxicity (e.g., hepatotoxicity).[9]
Predictive Protocol: pkCSM
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On the pkCSM results page, navigate to the "Toxicity" section.
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Record the predictions for AMES Toxicity, hERG I and II inhibition, Hepatotoxicity, and Skin Sensitisation.
Workflow for Toxicity Prediction
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